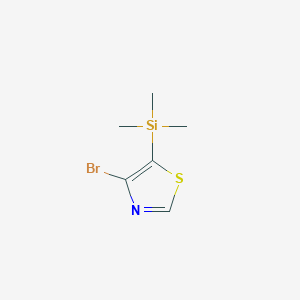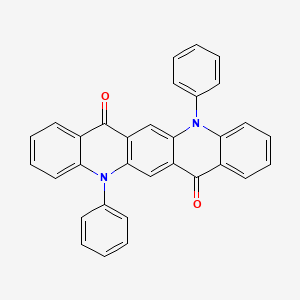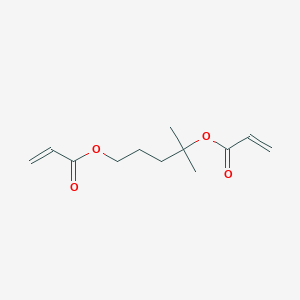
4-Bromo-5-trimethylsilanylthiazole
Overview
Description
“4-Bromo-5-trimethylsilanylthiazole” is a chemical compound with the empirical formula C6H10BrNSSi . It has a molecular weight of 236.21 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H10BrNSSi/c1-10(2,3)6-5(7)8-4-9-6/h4H,1-3H3 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 236.21 g/mol . It is recommended to be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Structural Modifications
- Heterocyclic Compound Synthesis : 4-Bromo-5-trimethylsilanylthiazole derivatives are utilized in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For instance, the synthesis of pyridyl–pyrazole-3-one derivatives demonstrates the compound's versatility in forming complex structures with potential for cytotoxic selectivity against tumor cell lines without harming normal cells (Huang et al., 2017).
- Enantiopure Synthesis : Research on the enantiopure synthesis of (S)-2-(2,4′-bithiazol-2-yl)pyrrolidine showcases the compound's application in creating single enantiomer products, highlighting its significance in the synthesis of chirally pure pharmaceuticals (Just‐Baringo et al., 2011).
Biological and Pharmaceutical Applications
- Anticancer Research : Studies have focused on the synthesis of novel derivatives for anticancer evaluation, such as 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, indicating the potential of this compound-based compounds in cancer treatment through various mechanisms of action (Noolvi et al., 2011).
- Photochemical Properties : The synthesis and characterization of zinc phthalocyanine derivatives demonstrate the photochemical and photophysical properties of these compounds, suggesting their utility in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Novel Functional Materials
- Fluorescent and Colorimetric Probes : The development of fluorescent and colorimetric pH probes based on benzothiazole derivatives illustrates the application of this compound-related compounds in creating sensitive and selective sensors for biological and chemical analyses (Diana et al., 2020).
Antimicrobial Activity
- Antibacterial and Antifungal Agents : The synthesis and evaluation of thiazoles bearing pyridyl and triazolyl scaffolds for antimicrobial activity highlight the compound's relevance in developing new antimicrobial agents with potential applications in treating various infections (Tay et al., 2022).
Mechanism of Action
Safety and Hazards
The safety information for “4-Bromo-5-trimethylsilanylthiazole” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-5-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNSSi/c1-10(2,3)6-5(7)8-4-9-6/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEVTTCHBBZNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288207 | |
| Record name | Thiazole, 4-bromo-5-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221812-37-7 | |
| Record name | Thiazole, 4-bromo-5-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221812-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4-bromo-5-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[4-[4-(Dimethylamino)phenyl]-1,3-butadienyl]pyridine](/img/structure/B3253169.png)



![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B3253204.png)


